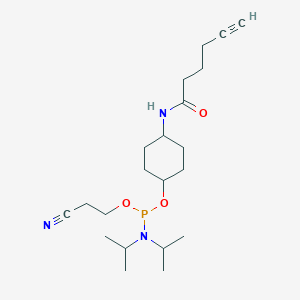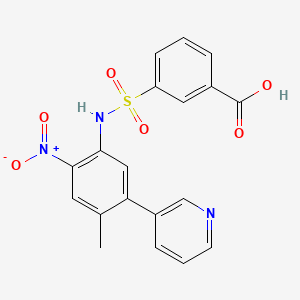
Wnt agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wnt agonist 1 is a small molecule that activates the Wnt signaling pathway, which is crucial for various physiological processes such as cell proliferation, differentiation, and tissue regeneration. The Wnt signaling pathway is involved in embryonic development and adult tissue homeostasis, making it a significant target for therapeutic applications .
Mechanism of Action
- The primary targets include Wnt receptors, specifically frizzled (FZD), and co-receptors LRP5 and LRP6 .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
: Bonnet, C., Brahmbhatt, A., Deng, S. X., & Zheng, J. J. (2021). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. RSC Chemical Biology, 2(6), 1144-1157. : Wnt signaling pathway - Wikipedia : BML-284 (this compound) | ≥99%(HPLC) - selleck
Biochemical Analysis
Biochemical Properties
Wnt Agonist 1 (AMBMP Hydrochloride) plays a significant role in biochemical reactions. It interacts with several biomolecules, including enzymes and proteins, to exert its effects . Specifically, it induces β-catenin- and TCF-dependent transcriptional activity . This interaction is crucial for the activation of the Wnt signaling pathway .
Cellular Effects
This compound (AMBMP Hydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can mimic the effects of Wnt at the whole-organism level, affecting embryonic head specification in a Xenopus model .
Molecular Mechanism
The molecular mechanism of action of this compound (AMBMP Hydrochloride) involves its binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation . It does not inhibit the activity of GSK-3β, making it a useful tool in the study of physiological processes that involve the Wnt pathway .
Dosage Effects in Animal Models
The effects of this compound (AMBMP Hydrochloride) vary with different dosages in animal models. For instance, in a Xenopus model, this compound (10 μM) mimics the effects of Wnt at the whole-organism level
Metabolic Pathways
This compound (AMBMP Hydrochloride) is involved in the Wnt signaling pathway It interacts with several enzymes or cofactors within this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Wnt agonist 1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Wnt agonist 1 primarily undergoes reactions that involve its interaction with the Wnt signaling pathway components. These reactions include:
Binding to Frizzled Receptors: this compound binds to Frizzled receptors on the cell surface, initiating the Wnt signaling cascade.
Activation of β-catenin: The compound induces the stabilization and translocation of β-catenin to the nucleus, where it activates target gene transcription.
Common Reagents and Conditions:
Reagents: Organic solvents, catalysts, and specific ligands for receptor binding.
Conditions: Controlled temperature, pH, and reaction time to ensure optimal interaction with target proteins.
Major Products: The primary product of these reactions is the activated Wnt signaling pathway, leading to the expression of target genes involved in cell proliferation and differentiation .
Scientific Research Applications
Wnt agonist 1 has a wide range of scientific research applications, including:
Stem Cell Therapy: It is used to promote stem cell proliferation and differentiation, aiding in tissue regeneration and repair.
Cancer Research: The compound is studied for its potential to modulate Wnt signaling in cancer cells, offering insights into new therapeutic strategies.
Regenerative Medicine: this compound is explored for its ability to enhance tissue regeneration in various organs, including bone, liver, and skin.
Drug Development: It serves as a tool for screening and developing new drugs targeting the Wnt signaling pathway.
Comparison with Similar Compounds
Wnt3A: A natural ligand that activates the Wnt signaling pathway through similar mechanisms.
BML-284: Another synthetic Wnt agonist with similar properties and applications.
Wnt/β-catenin agonist 1: A compound with a similar mechanism of action, used in various research applications.
Uniqueness of Wnt Agonist 1: this compound is unique due to its high potency and specificity in activating the Wnt signaling pathway. It offers advantages in terms of stability, ease of synthesis, and effectiveness in various biological systems .
Properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)





